molecular formula C18H22N4O5 B5943453 Pyrrol-2(5H)-one, 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[2-(1-piperazinyl)ethyl]- CAS No. 5949-14-4

Pyrrol-2(5H)-one, 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[2-(1-piperazinyl)ethyl]-

Cat. No.: B5943453
CAS No.: 5949-14-4
M. Wt: 374.4 g/mol
InChI Key: CBWGDUQESSYDDK-UHFFFAOYSA-N
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Description

Pyrrol-2(5H)-one, 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[2-(1-piperazinyl)ethyl]- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrol-2(5H)-one, 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[2-(1-piperazinyl)ethyl]- typically involves multiple steps, including the formation of the pyrrolone ring and the introduction of the acetyl, hydroxy, nitrophenyl, and piperazinyl groups. Common synthetic routes may involve:

    Formation of the Pyrrolone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: Various functional groups can be introduced through substitution reactions, using reagents such as acetyl chloride for acetylation, and nitration reactions for the nitrophenyl group.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Pyrrol-2(5H)-one, 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[2-(1-piperazinyl)ethyl]- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution Reagents: Such as halogenating agents for introducing halogens.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would yield an amine.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its unique functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which Pyrrol-2(5H)-one, 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[2-(1-piperazinyl)ethyl]- exerts its effects depends on its interaction with molecular targets. The presence of multiple functional groups allows it to interact with various enzymes, receptors, or other biomolecules, potentially modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrol-2(5H)-one Derivatives: Compounds with similar pyrrolone ring structures.

    Acetylated Compounds: Compounds with acetyl groups.

    Nitrophenyl Compounds: Compounds with nitrophenyl groups.

    Piperazinyl Compounds: Compounds with piperazinyl groups.

Properties

IUPAC Name

3-acetyl-4-hydroxy-2-(3-nitrophenyl)-1-(2-piperazin-1-ylethyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5/c1-12(23)15-16(13-3-2-4-14(11-13)22(26)27)21(18(25)17(15)24)10-9-20-7-5-19-6-8-20/h2-4,11,16,19,24H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWGDUQESSYDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)[N+](=O)[O-])CCN3CCNCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340772
Record name Pyrrol-2(5H)-one, 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[2-(1-piperazinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5949-14-4
Record name Pyrrol-2(5H)-one, 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[2-(1-piperazinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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